molecular formula C26H32O5 B15161798 Kanzonol H CAS No. 152511-46-1

Kanzonol H

Cat. No.: B15161798
CAS No.: 152511-46-1
M. Wt: 424.5 g/mol
InChI Key: JRVDUBFSQWHYRJ-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol H involves several steps, starting from basic flavonoid precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Glycyrrhiza uralensis roots. The extraction process involves solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Kanzonol H undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities .

Properties

CAS No.

152511-46-1

Molecular Formula

C26H32O5

Molecular Weight

424.5 g/mol

IUPAC Name

4-[(7R)-5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C26H32O5/c1-15(2)6-7-18-21(27)9-8-17(24(18)28)16-12-20-22(30-14-16)13-23-19(25(20)29-5)10-11-26(3,4)31-23/h6,8-9,13,16,27-28H,7,10-12,14H2,1-5H3/t16-/m0/s1

InChI Key

JRVDUBFSQWHYRJ-INIZCTEOSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C

Origin of Product

United States

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